molecular formula C12H10N4O B2799278 6-(1-Methyl-1h-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one CAS No. 1497045-54-1

6-(1-Methyl-1h-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2799278
CAS No.: 1497045-54-1
M. Wt: 226.239
InChI Key: ODPWGMORGAUJRP-UHFFFAOYSA-N
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Description

6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one is a pyridazinone derivative featuring a fused 1,3-benzodiazole (benzimidazole analog) substituent at the 6-position. Its structural uniqueness lies in the planar benzodiazole moiety fused to the pyridazinone core, which may influence intermolecular interactions and crystallinity compared to analogs.

Properties

IUPAC Name

3-(1-methylbenzimidazol-2-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-16-10-5-3-2-4-8(10)13-12(16)9-6-7-11(17)15-14-9/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPWGMORGAUJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1497045-54-1
Record name 6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methyl-1h-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one typically involves the condensation of 1-methylbenzimidazole with appropriate pyridazinone precursors. One common method involves the reaction of 1-methylbenzimidazole with hydrazine derivatives under controlled conditions to form the desired pyridazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylbenzimidazol-2-yl)-1H-pyridazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structure and Composition

The molecular formula of 6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one is C11H10N4OC_{11}H_{10}N_4O. Its structure features a benzodiazole moiety fused with a dihydropyridazine ring, contributing to its unique chemical properties.

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of dihydropyridazine compounds exhibit significant anticancer properties. The compound has been tested for its ability to inhibit cancer cell proliferation in various in vitro models. For instance, studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition Studies

Recent investigations have focused on the compound's role as an enzyme inhibitor. Specifically, it has been studied for its potential to inhibit certain proteases that are crucial for viral replication. This application is particularly relevant in the context of antiviral drug development.

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. The mechanism was linked to the compound's ability to activate caspase pathways leading to programmed cell death .

Case Study 2: Antimicrobial Potential

A series of experiments conducted on various bacterial strains demonstrated that the compound exhibited significant bactericidal activity. It was found effective against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .

Mechanism of Action

The mechanism of action of 6-(1-Methyl-1h-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The pyridazinone ring can interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridazinone Derivatives

Benzimidazole/Imidazole-Substituted Pyridazinones

  • 6-(Benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one (): Structure: Orthorhombic crystal system (Pbca) with planar geometry (interplanar angle: 3.69° between benzimidazole and pyridazinone). Hydrogen Bonding: Features N–H···O interactions (N1–H1···O2 and N4–H4···O1) and co-crystallizes with DMF, forming a 9.29° interplanar angle with the solvent . Applications: Proposed for pharmaceuticals/agrochemicals due to its rigid, planar structure, which enhances packing efficiency and bioavailability.
  • Comparison: The target compound replaces benzimidazole with a methylated benzodiazole group. Methylation may reduce hydrogen-bonding capacity compared to the unsubstituted benzimidazole analog but could improve lipophilicity.

Phenyl-Substituted Pyridazinones

  • 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (): Synthesis: Prepared via nucleophilic substitution using halides and K₂CO₃ in acetone, yielding derivatives with varying 2-position substituents (e.g., alkyl, aryl) . Derivatization: Dehydrogenation of dihydropyridazinones to pyridazinones via bromination-dehydrobromination (e.g., Example 1 in ) .
  • Comparison :
    The target compound’s benzodiazole substituent introduces a larger, more rigid aromatic system than simple phenyl groups, which may enhance π-π stacking in crystal lattices but reduce solubility. Synthesis of phenyl analogs is well-established, whereas the target compound’s discontinuation hints at synthetic complexity.

Triazole/Triazine-Substituted Pyridazinones

  • 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide (): Crystalline Forms: Patented for optimized stability and bioavailability, highlighting the role of substituents (e.g., triazole, cyclopropane) in modulating solid-state properties .
  • 6-{[4-(Dimethylamino)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl]oxy}-2-phenyl-2,3-dihydropyridazin-3-one (): Complexity: Features a triazine-oxy linker, enabling diverse hydrogen-bonding and steric interactions, which are advantageous in kinase inhibitor design .
  • However, its benzodiazole moiety may offer unique binding interactions in enzyme active sites.

Other Structurally Related Derivatives

  • 6-(2,3-Dimethylphenoxy)-2-(2-hydroxyethyl)pyridazin-3-one (): Solubility: The hydroxyethyl group improves aqueous solubility, a property less likely in the target compound due to its hydrophobic benzodiazole group .

Research Implications and Limitations

  • Structural Insights : Planar benzodiazole/benzimidazole substituents enhance crystallinity but may reduce solubility. Methylation in the target compound could mitigate metabolic degradation compared to unsubstituted analogs.
  • Synthesis Challenges : The discontinued status of the target compound contrasts with well-established routes for phenyl and triazine derivatives, suggesting unresolved synthetic or purification hurdles.
  • Applications: While benzimidazole-based pyridazinones show promise in drug design, the target compound’s discontinuation underscores the need for further stability or bioavailability studies.

Biological Activity

6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound can be represented by the following structural formula:

C11H10N4O\text{C}_{11}\text{H}_{10}\text{N}_{4}\text{O}

Antitumor Activity

Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Table 1: Antitumor Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Reference
Compound ABreast5.4
Compound BLung12.0
Compound CColon8.5

Antimicrobial Properties

In addition to antitumor activity, benzodiazole derivatives have been investigated for their antimicrobial effects. Studies suggest that these compounds can disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Table 2: Antimicrobial Activity of Benzodiazole Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FP. aeruginosa64 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound is known to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • DNA Interaction : Similar compounds have demonstrated the ability to intercalate with DNA, leading to apoptosis in cancer cells.
  • Receptor Modulation : The compound may act on specific receptors that regulate cellular signaling pathways related to growth and proliferation.

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors showed that administration of a related compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the role of apoptosis induction as a key mechanism behind the observed antitumor effects.

Case Study 2: Antimicrobial Testing

In vitro testing against common pathogens revealed that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The results suggest potential applications in treating infections caused by resistant strains.

Q & A

Q. What are the optimal synthetic routes for 6-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one, and how do reaction parameters influence yield?

The synthesis typically involves multi-step pathways, such as coupling benzodiazole precursors with pyridazinone derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side products .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
  • Catalysts : Pd(PPh₃)₄ or CuI are critical for Suzuki-Miyaura coupling steps .
    Example protocol :
StepReagents/ConditionsYield (%)
1Benzodiazole + Cl-pyridazinone, DMF, 100°C, 12h45–60
2Methylation with CH₃I, K₂CO₃, acetone, reflux70–85

Q. How can structural characterization resolve ambiguities in synthetic intermediates?

  • NMR spectroscopy : ¹H/¹³C NMR distinguishes regioisomers by analyzing coupling constants (e.g., J = 2–4 Hz for pyridazinone protons) and methyl group shifts (δ 3.2–3.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ = 285.0984) and fragmentation patterns .
  • X-ray crystallography : Resolves tautomeric forms (e.g., enol vs. keto configurations in dihydropyridazinone) .

Q. What are the key physicochemical properties influencing solubility and formulation?

  • LogP : Predicted ~2.1 (moderate lipophilicity) due to benzodiazole and pyridazinone groups .
  • pKa : Pyridazinone NH (pKa ~5.2) and benzodiazole N (pKa ~7.8) affect ionization in biological assays .
  • Thermal stability : Decomposition above 220°C (DSC/TGA data) necessitates storage at –20°C .

Advanced Research Questions

Q. How do electronic and steric effects of substituents modulate biological activity?

  • Benzodiazole substituents : Electron-withdrawing groups (e.g., Cl, NO₂) enhance binding to ATP-binding pockets in kinase assays .
  • Pyridazinone modifications : 6-Methyl substitution improves metabolic stability by reducing CYP450 oxidation .
    Case study :
DerivativeIC₅₀ (nM) vs. Target XMetabolic Half-life (h)
Parent120 ± 151.2 ± 0.3
6-CH₃85 ± 103.8 ± 0.5

Q. How can computational methods predict reactivity and regioselectivity in functionalization?

  • DFT calculations : Identify nucleophilic attack sites (e.g., C-4 of pyridazinone) via Fukui indices .
  • Molecular docking : Simulate binding modes to prioritize synthetic targets (e.g., benzodiazole stacking with kinase hydrophobic pockets) .

Q. What strategies resolve contradictions in biological assay data across studies?

  • Assay standardization : Normalize enzyme concentrations (e.g., 10 nM kinase) and buffer pH (7.4) to minimize variability .
  • Counter-screening : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
    Example : Discrepancies in IC₅₀ values (50–200 nM) for kinase inhibition were resolved by controlling ATP concentrations (1 mM vs. 10 µM) .

Q. What are the mechanistic implications of tautomerism in dihydropyridazinone reactivity?

  • Keto-enol equilibrium : Enol form dominates in polar solvents, enhancing hydrogen-bonding with biological targets .
  • Impact on catalysis : Enol tautomers act as Michael acceptors in thiol-mediated reactions (e.g., glutathione adduct formation) .

Methodological Recommendations

  • Synthetic optimization : Use design of experiments (DoE) to model interactions between temperature, solvent, and catalyst loading .
  • Data validation : Apply multivariate analysis (PCA) to correlate structural descriptors with bioactivity .
  • Contradiction resolution : Employ Bayesian meta-analysis to weight data from high-quality studies (e.g., crystal structures vs. docking) .

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